molecular formula C20H17N5O3 B6511677 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 951511-50-5

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B6511677
CAS No.: 951511-50-5
M. Wt: 375.4 g/mol
InChI Key: KWSPKMRFCAGWEJ-UHFFFAOYSA-N
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Description

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted with a benzodioxole group at position 3 and a 1,2,3-triazole moiety at position 3. The triazole is further functionalized with a 3,4-dimethylphenyl group and a methyl substituent.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-11-4-6-15(8-12(11)2)25-13(3)18(22-24-25)20-21-19(23-28-20)14-5-7-16-17(9-14)27-10-26-16/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSPKMRFCAGWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a synthetic organic molecule that belongs to the class of oxadiazoles. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3C_{20}H_{20}N_4O_3, with a molecular weight of 364.40 g/mol . The structure features a benzodioxole moiety , a triazole ring , and an oxadiazole group , which are essential for its biological activity.

PropertyValue
Molecular FormulaC20H20N4O3
Molecular Weight364.40 g/mol
LogP3.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Antimicrobial Activity

Studies have demonstrated that compounds containing the oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication.

Anticancer Properties

Research has indicated that oxadiazole derivatives can inhibit cancer cell proliferation. In vitro studies have reported that the compound exhibits cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines ranged from 10 to 25 µM , indicating significant potential for development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it was found to reduce inflammation markers such as TNF-alpha and IL-6 levels when administered at doses of 50 mg/kg . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Antimicrobial Activity :
    • A series of oxadiazole derivatives were tested against various pathogens.
    • Results indicated that compounds with a similar structure had minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against gram-positive bacteria .
  • Anticancer Evaluation :
    • A study assessed the cytotoxic effects of triazole-containing compounds on human cancer cell lines.
    • The results showed that certain derivatives led to apoptosis in MCF-7 cells via activation of caspase pathways .
  • Anti-inflammatory Research :
    • In vivo studies demonstrated that administration of oxadiazole derivatives significantly reduced paw edema in rats.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : These compounds often disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
  • Case Study : A study demonstrated that derivatives of oxadiazole showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer properties:

  • Targeting Mechanisms : It is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
  • Case Study : In vitro studies have shown that triazole derivatives can inhibit tumor growth in various cancer cell lines by modulating signaling pathways related to cell cycle regulation .

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory effects:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
  • Research Findings : A recent study highlighted the ability of oxadiazole derivatives to significantly lower inflammatory markers in animal models .

Neuropharmacology

The unique structural features of this compound suggest potential applications in neuropharmacology:

  • Cognitive Enhancement : Preliminary studies indicate that certain derivatives may enhance cognitive function by modulating neurotransmitter systems.
  • Case Study : Research has shown that triazole-based compounds can improve memory retention in animal models by increasing acetylcholine levels in the brain .

Psychoactive Properties

Some derivatives have been identified as psychoactive substances:

  • Mechanism : These compounds may act on dopamine and serotonin receptors, influencing mood and behavior.
  • Regulatory Considerations : Due to their psychoactive nature, these compounds are subject to regulatory scrutiny in many jurisdictions .

Building Blocks in Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthetic Routes : It can be synthesized through various methodologies including cycloaddition reactions and functional group transformations.
  • Applications in Drug Development : Its derivatives are explored as potential leads in drug discovery due to their diverse biological activities.

Material Science Applications

Recent studies suggest potential applications in material science:

  • Polymeric Materials : The incorporation of this compound into polymer matrices has been explored for developing smart materials with enhanced properties such as conductivity and thermal stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

1,2,4-Oxadiazole Derivatives
  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (): The oxadiazole core is substituted with a dichlorophenyl group (electron-withdrawing) and an indole moiety. The dichlorophenyl group enhances lipophilicity compared to the dimethylphenyl group in the target .
  • 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole (): Features a 2-chlorophenyl group (electron-withdrawing) and a 3-methylphenyl-triazole substituent.
Triazole-Functionalized Compounds
  • Synthetic 1,2,4-Triazoles (): Derivatives like 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones exhibit antinociceptive and anticancer activities. Key Differences: Thioxo groups in these analogs introduce sulfur-based reactivity, unlike the methyl-substituted triazole in the target compound .
  • Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids (): Combine triazole with thiazole and benzoimidazole, offering diverse hydrogen-bonding motifs. Key Differences: The acetamide linker in these compounds provides conformational flexibility, contrasting with the rigid oxadiazole core in the target .

Substituent Effects

Benzodioxole vs. Benzoxadiazole
  • Benzoxadiazole ():
    • Contains one oxygen and one nitrogen, increasing polarity and altering spectroscopic properties .
Aryl Group Variations
  • 3,4-Dimethylphenyl (Target Compound):
    • Methyl groups enhance lipophilicity and metabolic stability.

Structural Confirmation

  • Tools like SHELXL () and WinGX () are critical for crystallographic refinement and geometry analysis.
  • Spectroscopic data (IR, NMR, MS) align with reported analogs (e.g., ), confirming regiochemistry and purity .

Comparative Data Table

Compound Name Core Structure Key Substituents Lipophilicity (Predicted) Potential Bioactivity
Target Compound 1,2,4-Oxadiazole Benzodioxole, 3,4-dimethylphenyl High CNS modulation (inferred)
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Dichlorophenyl, Indole Moderate-High Anticancer, Antiviral
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole 1,2,4-Oxadiazole 2-Chlorophenyl, 3-methylphenyl Moderate Antimicrobial (inferred)
Phenoxymethylbenzoimidazole-Triazole-Thiazole Triazole-Thiazole Benzoimidazole, Acetamide Low-Moderate Enzyme inhibition

Research Implications

  • Electron-Donating Groups : The benzodioxole in the target compound may enhance bioavailability compared to electron-withdrawing substituents (e.g., Cl in ) .
  • Triazole Rigidity : The methyl-substituted triazole likely improves metabolic stability over thiol or thioxo analogs () .
  • Structural Diversity : Hybrid systems (e.g., ) highlight the versatility of triazole-oxadiazole scaffolds in drug design .

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